molecular formula C9H8BrF3O B1369546 2-Methoxy-5-(trifluoromethyl)benzyl bromide CAS No. 685126-88-9

2-Methoxy-5-(trifluoromethyl)benzyl bromide

Cat. No.: B1369546
CAS No.: 685126-88-9
M. Wt: 269.06 g/mol
InChI Key: ZGKOXCPOSPRGFQ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)benzyl bromide: is an organic compound with the molecular formula C9H8BrF3O and a molecular weight of 269.06 g/mol . It is a derivative of benzyl bromide, where the benzene ring is substituted with a methoxy group at the second position and a trifluoromethyl group at the fifth position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Scientific Research Applications

Chemistry:

2-Methoxy-5-(trifluoromethyl)benzyl bromide is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Biology:

In biological research, this compound is used to modify biomolecules and study their interactions. It is also used in the synthesis of bioactive molecules that can be used as probes or inhibitors in biochemical assays .

Medicine:

The compound is used in medicinal chemistry for the development of new drugs. It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases .

Industry:

In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also used in the manufacture of electronic chemicals and performance materials .

Mechanism of Action

Target of Action

It’s known that benzylic halides, a group to which this compound belongs, often interact with nucleophilic sites in various biochemical contexts .

Mode of Action

The mode of action of 2-Methoxy-5-(trifluoromethyl)benzyl bromide is likely to involve nucleophilic substitution reactions. Specifically, benzylic halides typically react via SN1 or SN2 pathways, depending on their substitution pattern . The bromide ion can leave, forming a carbocation that is resonance-stabilized if the carbon is secondary or tertiary . This carbocation can then be attacked by a nucleophile, leading to various biochemical transformations.

Biochemical Pathways

Given its reactivity, it can be inferred that it may participate in various biochemical pathways where nucleophilic substitution reactions are involved .

Pharmacokinetics

Its water insolubility

Result of Action

It’s known that the compound can cause burns of eyes, skin, and mucous membranes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its low melting point suggests that it might be sensitive to high temperatures. Moreover, it’s insoluble in water , which could affect its distribution and reactivity in aqueous environments.

Safety and Hazards

2-Methoxy-5-(trifluoromethyl)benzyl bromide is classified as a dangerous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-Methoxy-5-(trifluoromethyl)benzyl bromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in nucleophilic substitution reactions at the benzylic position . This compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules, such as amino acids in proteins or nucleotides in DNA . These interactions can lead to modifications in the structure and function of the target biomolecules.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s alkylating properties can lead to the formation of DNA adducts, which can interfere with DNA replication and transcription . This can result in changes in gene expression and potentially induce cell cycle arrest or apoptosis. Additionally, the compound’s interactions with proteins can affect various cellular functions, including enzyme activity and signal transduction pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules . This can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction. For example, the compound can inhibit enzymes involved in DNA replication by forming covalent bonds with critical amino acids in the enzyme’s active site . Additionally, the compound can induce changes in gene expression by forming DNA adducts that interfere with transcription .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. It is relatively stable under ambient conditions but can degrade over time, especially when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and enzyme activity . In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response . At high doses, the compound can cause adverse effects, including tissue damage and organ toxicity . These effects are likely due to the compound’s alkylating properties and its ability to form covalent bonds with critical biomolecules .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound . The compound’s interactions with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites . For example, the compound can inhibit enzymes involved in the detoxification of reactive oxygen species, leading to increased oxidative stress .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it can interact with various binding proteins that influence its localization and accumulation . The compound’s distribution within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may accumulate in the nucleus, where it can interact with DNA and affect gene expression . Alternatively, it may localize to the mitochondria, where it can influence cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-Methoxy-5-(trifluoromethyl)toluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods:

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and control of reaction parameters. The use of automated systems helps in maintaining consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: 2-Methoxy-5-(trifluoromethyl)benzyl bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or sodium azide (NaN3) are commonly used.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

Comparison with Similar Compounds

  • 2-Methoxybenzyl bromide
  • 2-Methoxy-4-(trifluoromethyl)benzyl bromide
  • 2-Methoxy-3-(trifluoromethyl)benzyl bromide
  • 2-Methoxy-6-(trifluoromethyl)benzyl bromide

Comparison:

2-Methoxy-5-(trifluoromethyl)benzyl bromide is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the benzene ring. This positioning affects the compound’s reactivity and the types of reactions it can undergo. Compared to other similar compounds, the presence of the trifluoromethyl group at the fifth position provides distinct electronic and steric effects, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2-(bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-8-3-2-7(9(11,12)13)4-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKOXCPOSPRGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590700
Record name 2-(Bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685126-88-9
Record name 2-(Bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-(trifluoromethyl)benzyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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